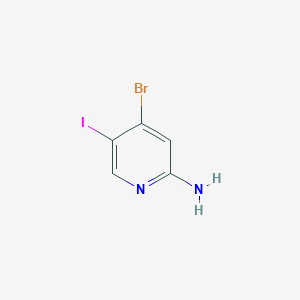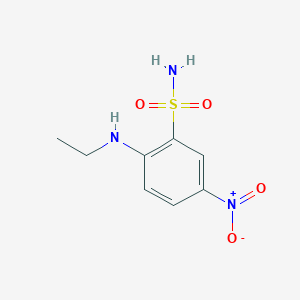![molecular formula C11H21N B1375087 9-Azaspiro[5.6]dodecane CAS No. 51991-09-4](/img/structure/B1375087.png)
9-Azaspiro[5.6]dodecane
概要
説明
9-Azaspiro[5.6]dodecane is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a spirocyclic framework, which includes a nitrogen atom integrated into the ring system. The molecular formula of this compound is C11H21N, and it has a molecular weight of 167.29 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Azaspiro[5.6]dodecane can be achieved through various methods. One notable approach involves the Diels-Alder reaction, where an α-methylene caprolactam reacts with a diene in the presence of a Cu(II) and (S,S)-tBu-BOX complex catalyst. This method is particularly useful for creating the spirocyclic structure.
Industrial Production Methods: While specific industrial production methods for 9-Azaspiro[5The production typically involves standard organic synthesis techniques, ensuring high purity and yield .
化学反応の分析
Types of Reactions: 9-Azaspiro[5.6]dodecane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The nitrogen atom in the spirocyclic structure allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups into the spirocyclic structure .
科学的研究の応用
9-Azaspiro[5.6]dodecane has a wide range of applications in scientific research, including:
Chemistry: The compound serves as a valuable scaffold in the synthesis of complex molecules and natural product analogs.
Biology: It is used in the study of biological systems, particularly in understanding the interactions of spirocyclic compounds with biological targets.
Medicine: this compound is explored for its potential therapeutic properties, including its use as a building block in drug discovery.
作用機序
The mechanism of action of 9-Azaspiro[5.6]dodecane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spirocyclic structure plays a crucial role in these interactions, allowing the compound to bind to various biological targets. This binding can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects .
類似化合物との比較
8-Azaspiro[5.6]dodec-10-ene: This compound shares a similar spirocyclic structure but differs in the position of the nitrogen atom and the presence of a double bond.
1-Oxa-9-azaspiro[5.5]undecane: This compound includes an oxygen atom in the spirocyclic framework, providing different chemical properties and reactivity.
Uniqueness: 9-Azaspiro[5.6]dodecane is unique due to its specific spirocyclic structure and the position of the nitrogen atom. This configuration imparts distinct physicochemical properties and reactivity, making it a valuable compound in various scientific fields .
特性
IUPAC Name |
9-azaspiro[5.6]dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-2-5-11(6-3-1)7-4-9-12-10-8-11/h12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAATVZJDIHKSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate](/img/structure/B1375004.png)

![5-bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1375007.png)
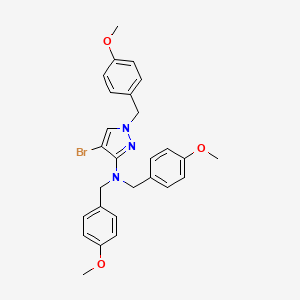
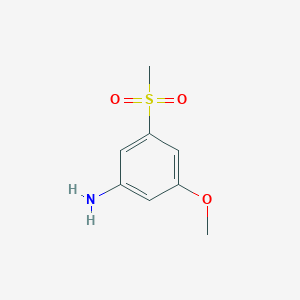
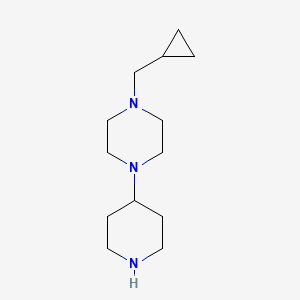

![2-[2,3-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1375014.png)
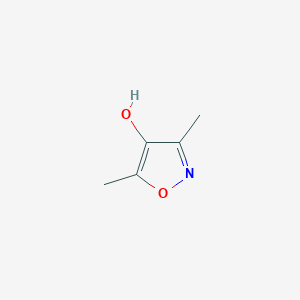

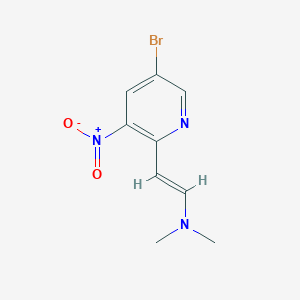
![4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one](/img/structure/B1375023.png)
